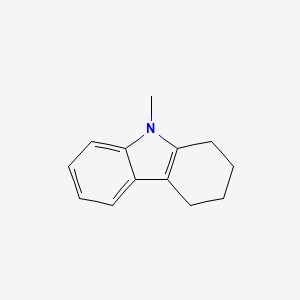

1,2,3,4-Tetrahydro-N-methylcarbazole

Description

Properties

IUPAC Name |

9-methyl-1,2,3,4-tetrahydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZSWPAXJBXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212317 | |

| Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-88-4 | |

| Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 1,2,3,4 Tetrahydro N Methylcarbazole

Strategic Approaches to Indole (B1671886) Ring Annulation in Tetrahydrocarbazole Synthesis

The formation of the indole ring system fused to a cyclohexane (B81311) ring is the cornerstone of synthesizing the 1,2,3,4-tetrahydrocarbazole (B147488) framework. Several classical and modern synthetic strategies have been adapted and optimized for this purpose.

Adaptations of Fischer Indole Synthesis for N-Methylated Carbazole (B46965) Precursors

The Fischer indole synthesis remains a cornerstone for the preparation of indole derivatives, including tetrahydrocarbazoles. wjarr.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. wjarr.com For the synthesis of 1,2,3,4-Tetrahydro-N-methylcarbazole, this can be achieved either by starting with an N-methylated precursor or by methylation after the carbazole ring system is formed.

A direct approach involves the use of N-methyl-phenylhydrazine as the starting material. For instance, the reaction of 1-methyl-1-phenylhydrazine (B1203642) with 4-t-butylcyclohexanone has been shown to produce 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole, demonstrating the viability of using N-substituted hydrazines in the Fischer synthesis. okstate.edu

A more recent adaptation is a one-pot, three-component protocol that combines Fischer indolisation with N-alkylation in a single synthetic operation. This rapid method utilizes readily available starting materials, such as phenylhydrazine hydrochloride, cyclohexanone (B45756), and an alkyl halide like iodomethane, to generate the N-methylated tetrahydrocarbazole. rsc.org For example, reacting cyclohexanone and phenylhydrazine hydrochloride, followed by the addition of iodomethane, yields 9-methyl-2,3,4,9-tetrahydrocarbazole. rsc.org This one-pot approach is generally high-yielding and operationally straightforward. rsc.org

The choice of acid catalyst in the Fischer indole synthesis is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. wjarr.com The reaction conditions, including temperature and solvent, are also critical parameters that are optimized to maximize the yield of the desired tetrahydrocarbazole.

Table 1: Examples of Fischer Indole Synthesis for N-Methylated Tetrahydrocarbazoles

| Phenylhydrazine Derivative | Ketone/Aldehyde | Alkylating Agent | Product | Yield (%) | Reference |

| 1-Methyl-1-phenylhydrazine | 4-t-Butylcyclohexanone | - | 3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole | - | okstate.edu |

| Phenylhydrazine hydrochloride | Cyclohexanone | Iodomethane | 9-Methyl-2,3,4,9-tetrahydrocarbazole | - | rsc.org |

Povarov Reaction and Related Cycloadditions in Tetrahydrocarbazole Formation

While the Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, is a powerful tool in heterocyclic synthesis, its direct application to the synthesis of tetrahydrocarbazoles is not widely reported. nih.govresearchgate.net However, related cycloaddition reactions, particularly the Diels-Alder reaction, have emerged as a potent strategy for constructing the tetrahydrocarbazole skeleton.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful method for the single-step construction of complex and stereochemically dense cyclohexene (B86901) rings. acs.org This strategy has been successfully applied to the synthesis of tetrahydrocarbazoles by utilizing in situ generated indole-2,3-quinodimethanes as the diene component. acs.orgacs.org

Various dienophiles, including methyl acrylate (B77674) and N-phenylmaleimide, can react with 3-vinylindoles under microwave conditions to produce tetrahydrocarbazoles regio- and stereoselectively. tandfonline.com Similarly, functionalized polycyclic tetrahydrocarbazoles have been synthesized through the Diels-Alder cycloaddition of fused 5-, 6-, and 7-membered ring 2-vinylindoles with dienophiles like N-phenylmaleimides and 1,4-naphthoquinone. umn.edu

An acid-catalyzed cascade reaction involving the condensation of an indole with a 1-tetralone (B52770) to form a vinylindole, which then undergoes an in situ Diels-Alder reaction with an N-phenylmaleimide, has also been developed to produce annulated tetrahydrocarbazoles. tandfonline.com

Table 2: Examples of Diels-Alder Reactions for Tetrahydrocarbazole Synthesis

| Diene Precursor | Dienophile | Catalyst/Conditions | Product Type | Reference |

| 3-Vinylindoles | Methyl acrylate, N-phenylmaleimide | Microwave | Substituted Tetrahydrocarbazoles | tandfonline.com |

| Fused 2-Vinylindoles | N-Phenylmaleimides, 1,4-Naphthoquinone | - | Polycyclic Tetrahydrocarbazoles | umn.edu |

| Indole and 1-Tetralones | N-Phenylmaleimides | p-TsOH, Reflux | Annulated Tetrahydrocarbazoles | tandfonline.com |

| 2-Methyl-3-phenylmethylindoles | α,β-Unsaturated aldehydes | DDQ, Chiral Amine Catalyst | Chiral Tetrahydrocarbazoles | acs.org |

Photochemical and Electrochemical Cyclization Methods

Photochemical and electrochemical methods offer alternative green and efficient pathways for the synthesis and functionalization of tetrahydrocarbazoles, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Methods: A notable photochemical approach involves the C-H functionalization of tetrahydrocarbazoles via intermediate peroxides. nih.gov In this two-step process, a tetrahydrocarbazole is first oxidized using visible light, a photosensitizer such as Rose Bengal, and elemental oxygen to generate a hydroperoxide. nih.gov This intermediate can then undergo an acid-catalyzed nucleophilic substitution with an aniline (B41778) to introduce an amino group. nih.gov This method has been utilized to synthesize biologically active tetrahydrocarbazole derivatives. nih.gov Furthermore, a visible-light-promoted cascade reaction of alkene-tethered indoles with bromodifluoroacetate esters has been developed for the synthesis of tetracyclic tetrahydrocarbazoles. rsc.org

Electrochemical Methods: Electrochemical synthesis provides a powerful tool for constructing and functionalizing heterocyclic compounds. An efficient electrochemical method for the synthesis of functionalized tetrahydrocarbazoles has been developed through a sulfonylation-triggered cyclization of indole derivatives with sodium sulfinates. rsc.org This transition-metal- and chemical-oxidant-free method proceeds via a sequence of sulfonylation, cycloaddition, and deprotonation. rsc.org

The electrochemical oxidation of 1,2,3,4-tetrahydrocarbazole and its N-methyl derivative has also been investigated. researchgate.net The electrooxidation of these compounds proceeds through the formation of a cation radical, leading to dimeric products. researchgate.net Additionally, a direct electrochemical method for the synthesis of N-protected carbazoles via an anodic N,C bond formation from N-protected aminobiphenyl precursors has been reported, which could be a potential route to N-methylated carbazoles after deprotection and methylation. d-nb.infonih.gov

Regioselective N-Methylation Techniques and Optimization

The introduction of a methyl group onto the nitrogen atom of the 1,2,3,4-tetrahydrocarbazole scaffold is a crucial step in the synthesis of the target compound. This can be achieved through various N-alkylation strategies or reductive amination approaches, with a focus on regioselectivity to ensure methylation occurs at the indole nitrogen.

Alkylation Strategies for N-Methylation

Direct alkylation of the N-H bond of 1,2,3,4-tetrahydrocarbazole is a common method for introducing the methyl group. This typically involves the use of a methylating agent in the presence of a base.

Common methylating agents include methyl iodide and dimethyl sulfate (B86663). The reaction is generally carried out in a suitable solvent with a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. For example, the N-methylation of amino acid derivatives has been efficiently achieved using dimethyl sulfate in the presence of sodium hydride. nih.gov While specific conditions for 1,2,3,4-tetrahydrocarbazole are not detailed in this particular study, the principle is transferable. Another approach involves using dimethyl carbonate as a "green" methylating reagent, often in the presence of a catalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netst-andrews.ac.uk

Table 3: Common Alkylating Agents for N-Methylation

| Alkylating Agent | Typical Base | Catalyst (if any) | General Applicability |

| Methyl Iodide | NaH, K2CO3 | - | Widely used for N-alkylation |

| Dimethyl Sulfate | NaH, NaOH | - | Efficient and practical for N-methylation nih.gov |

| Dimethyl Carbonate | - | TMEDA, DABCO | "Green" alternative, may require catalyst researchgate.netst-andrews.ac.uk |

Reductive Amination Approaches

Reductive amination provides an alternative route to N-methylation, particularly when starting from a primary or secondary amine. In the context of synthesizing this compound from the corresponding NH-tetrahydrocarbazole, this would involve a reaction with formaldehyde (B43269) followed by reduction.

The Eschweiler-Clarke reaction is a classic example of this transformation, where a primary or secondary amine is methylated using excess formic acid and formaldehyde. wikipedia.org This method is known to proceed to the tertiary amine stage without the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Modern variations of reductive amination often employ milder and more selective reducing agents. For instance, the reductive amination of amines with formaldehyde can be achieved using reducing agents like sodium borohydride. researchgate.net The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the N-methylated product. researchgate.net This method has been shown to be selective for primary amines in some cases. scirp.org

Table 4: Reductive Amination for N-Methylation

| Carbon Source | Reducing Agent | Key Features |

| Formaldehyde | Formic Acid (Eschweiler-Clarke) | Classical method, avoids quaternization wikipedia.org |

| Formaldehyde | Sodium Borohydride | Milder conditions, common laboratory reagent researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing importance of environmental stewardship in chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates pollution, reduces health and safety hazards, and simplifies purification processes. Microwave-assisted organic synthesis (MAOS) under solvent-free or "dry media" conditions has emerged as a powerful tool for achieving these goals. researchgate.netcem.com

In the context of N-alkylation, carbazole and its derivatives can react rapidly with alkyl halides under microwave irradiation when adsorbed onto a solid support like potassium carbonate, often leading to high yields in remarkably short reaction times. researchgate.net This approach avoids the need for bulk solvents, and the reaction work-up is often a simple filtration and removal of the adsorbing medium. researchgate.net For instance, the N-alkylation of phthalimide, a related reaction, proceeds in 4-10 minutes with yields ranging from 49-95% under solvent-free microwave conditions. researchgate.net Similarly, various N-heterocycles, including pyrimidine (B1678525) and purine (B94841) derivatives, have been successfully alkylated using microwave assistance in the absence of a solvent. cem.com This methodology is directly applicable to the synthesis of this compound from its N-H precursor, 1,2,3,4-tetrahydrocarbazole.

Research has demonstrated that Knoevenagel condensations, another important C-C bond-forming reaction, can be completed in as little as 30-60 seconds with excellent yields (81-99%) using microwave irradiation without any solvent. oatext.com The application of such solvent-free microwave techniques represents a significant step towards a more environmentally benign synthesis of N-methylated tetrahydrocarbazoles. researchgate.netrsc.org

Catalysis is fundamental to sustainable chemistry, offering pathways with higher efficiency, selectivity, and lower energy requirements. researchgate.net The use of reusable catalysts is particularly advantageous as it reduces costs and waste.

Palladium-catalyzed Synthesis: Palladium catalysts are exceptionally versatile for constructing carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing the carbazole framework. nih.govresearchgate.netlibretexts.orgscielo.brwikipedia.org Tandem reactions that combine multiple steps into a single pot, such as an amination followed by a direct arylation, can be efficiently catalyzed by palladium. semanticscholar.org For example, N-arylated carbazoles can be synthesized from anilines and cyclic diaryliodonium salts using as little as 5 mol % of Pd(OAc)2. beilstein-journals.orgbeilstein-journals.orgnih.gov While many palladium catalysts are homogeneous, efforts are being made to develop heterogeneous, recoverable versions, such as palladium nanoparticles supported on green biochar, to improve sustainability. semanticscholar.org These nanocatalysts have been shown to be recyclable for up to five times without a significant loss of activity in the microwave-assisted synthesis of carbazoles. semanticscholar.org

Zeolite-catalyzed Synthesis: Zeolites and other molecular sieves are crystalline aluminosilicates with well-defined pore structures, making them highly effective and shape-selective solid acid catalysts. They are robust, non-corrosive, and easily separable from the reaction mixture, allowing for regeneration and reuse. Zeolites such as H-ZSM-5, H-beta, and H-mordenite have been successfully employed in the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazoles from arylhydrazines and cyclohexanone, with yields ranging from 35-69%. researchgate.net In a specific application, the HMCM-41 molecular sieve was used as a reusable catalyst for the condensation and cyclization reaction to produce a carbazolone derivative, a close analog to the tetrahydrocarbazole core. google.com The catalyst could be reused four times after simple washing and drying without impacting the product yield. google.com Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)], have also been used as reusable catalytic media for the Fischer indole synthesis, providing excellent yields and being recyclable for at least five consecutive runs. acgpubs.org

Comparison of Catalytic Systems for Tetrahydrocarbazole Synthesis

| Catalyst System | Reaction Type | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 / NaHCO3 | Intramolecular Cyclization | Homogeneous palladium catalyst for C-C bond formation. | 72-77% | researchgate.net |

| PdNPs on Biochar | Tandem Amination/Direct Arylation | Heterogeneous, ligand-free, reusable nanocatalyst. | High | semanticscholar.org |

| Various Zeolites (e.g., H-ZSM-5) | Fischer Indole Synthesis | Reusable, solid acid catalysts. | 35-69% | researchgate.net |

| [bmim(BF4)] Ionic Liquid | Fischer Indole Synthesis | Acts as both solvent and catalyst; reusable. | Excellent | acgpubs.org |

| HMCM-41 Molecular Sieve | Condensation/Cyclization | Reusable solid catalyst for carbazolone synthesis. | High | google.com |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.com Synthetic routes with high atom economy minimize the generation of byproducts and waste. researchgate.net

The classical Fischer indole synthesis, a common method for preparing the tetrahydrocarbazole core, involves the acid-catalyzed reaction of a phenylhydrazine with cyclohexanone. orgsyn.orgwjarr.comyoutube.com This reaction, however, has a suboptimal atom economy due to the elimination of an ammonia (B1221849) molecule and water during the cyclization process. youtube.com

To enhance atom economy, chemists focus on designing addition and cycloaddition reactions that, in theory, can achieve 100% atom economy. Catalytic reactions, particularly tandem or cascade processes, are instrumental in improving this metric by combining multiple transformations into one sequence without isolating intermediates, thus reducing solvent and reagent use. semanticscholar.orgbeilstein-journals.orgnumberanalytics.com For example, a palladium-catalyzed tandem C-H functionalization and C-N bond formation to assemble carbazoles is more atom-economical than traditional multi-step sequences that require pre-functionalized starting materials. nih.gov The ultimate goal is to design synthetic pathways where the amount of starting materials equals the amount of the final product, with no atoms wasted. primescholars.com

Derivatization and Functionalization Strategies of the this compound Core

Functionalization of the core tetrahydrocarbazole structure is essential for modulating its properties and synthesizing new derivatives. Strategies often target the C-H bonds of the aromatic ring for modification.

The benzene (B151609) ring of the 1,2,3,4-tetrahydrocarbazole system is electron-rich due to the nitrogen atom, making it susceptible to electrophilic aromatic substitution. wjarr.com The directing influence of the fused pyrrole (B145914) ring and the N-methyl group typically guides incoming electrophiles to specific positions on the aromatic ring. C-H functionalization is a highly desirable, step-economic strategy as it avoids the need for pre-installing activating or directing groups. chim.itchemrxiv.org

Various C-H functionalization reactions have been applied to carbazole and its derivatives:

Halogenation: Bromination of tetrahydrocarbazoles can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of an acid. wjarr.com

Acylation: Friedel-Crafts acylation, using anhydrides and a Lewis acid like AlCl3, can introduce keto-acid functionalities onto the carbazole nucleus. researchgate.net

Alkylation and Arylation: Transition metal-catalyzed C-H activation has emerged as a powerful method for direct alkylation and arylation, offering high regioselectivity. chim.itrsc.org For example, palladium-catalyzed reactions can functionalize the C1 position of the carbazole ring, a traditionally challenging site to modify directly. nih.govtdl.org

Oxidative Amination: The tetrahydrocarbazole core can be functionalized via a C-H amination using elemental oxygen as the oxidant in a two-step photochemical process that proceeds through a hydroperoxide intermediate. nih.gov

Examples of Electrophilic Substitution on the Tetrahydrocarbazole Core

| Reaction | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Bromination | NBS / H2SO4 | -Br | wjarr.com |

| Friedel-Crafts Acylation | Glutaric anhydride (B1165640) / AlCl3 | -CO(CH2)3COOH | researchgate.net |

| Photochemical C-H Amination | 1) O2, Rose Bengal, light; 2) Aniline | -NH-Ph | nih.gov |

| Pd-catalyzed C-H Alkylation | Pd catalyst, Norbornene, Alkyl halide | -Alkyl | nih.govtdl.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds. researchgate.netlibretexts.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and efficient connection of two different molecular fragments. wikipedia.org For the this compound core to be used in these reactions, it must first be functionalized with a suitable group, typically a halide (e.g., -Br, -I) or a triflate, via electrophilic substitution as described previously. This functionalized tetrahydrocarbazole then serves as the electrophilic partner in the coupling reaction.

Common palladium-catalyzed cross-coupling reactions applicable for derivatization include:

Suzuki-Miyaura Coupling: Reaction of a halo-tetrahydrocarbazole with an organoboron reagent (boronic acid or ester). scielo.br

Heck-Mizoroki Reaction: Coupling of a halo-tetrahydrocarbazole with an alkene. scielo.br

Stille Coupling: Reaction with an organotin compound. libretexts.org

Sonogashira Coupling: Coupling with a terminal alkyne. scielo.br

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting a halo-tetrahydrocarbazole with an amine. libretexts.org

These reactions are highly valued for their broad substrate scope and functional group tolerance, enabling the synthesis of a diverse library of complex molecules from the core tetrahydrocarbazole scaffold. nih.govscielo.br The mechanism for most of these reactions proceeds through a catalytic cycle involving oxidative addition of the halo-tetrahydrocarbazole to a Pd(0) species, followed by transmetalation with the nucleophilic partner, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. scielo.brnih.gov

Side-Chain Modifications and Elaborations (e.g., Mannich reaction)

The strategic modification of side-chains attached to the this compound scaffold is a key area of research for developing new derivatives with tailored properties. These modifications can be broadly categorized into reactions involving the N-methyl group and those occurring on other parts of the tetrahydrocarbazole nucleus. While direct elaboration of the N-methyl group presents certain synthetic challenges, various strategies have been employed to functionalize the carbazole ring system, including the versatile Mannich reaction.

The Mannich reaction is a prominent example of a side-chain elaboration on the tetrahydrocarbazole core, though it typically occurs on the carbocyclic ring rather than the N-methyl substituent. This three-component condensation reaction involves an active hydrogen atom, formaldehyde, and a secondary amine, resulting in the introduction of an aminomethyl side-chain. This reaction is particularly effective on derivatives of 1,2,3,4-tetrahydrocarbazole that possess an activatable position, such as a ketone functionality.

A notable application of the Mannich reaction is in the synthesis of 2-substituted aminomethyl-9-alkyl-1,2,3,4-tetrahydrocarbazole-1-ones. In these reactions, the starting material, a 9-alkyl-1,2,3,4-tetrahydrocarbazole-1-one, undergoes aminomethylation at the C-2 position, which is adjacent to the carbonyl group. This transformation introduces a new side-chain containing a tertiary amine, offering a handle for further structural diversification.

Similarly, the synthesis of 1,1,2,2,3-pentahydro-9-methyl-3-[(morpholine-N-yl)methyl]-4-oxocarbazole demonstrates the utility of the Mannich reaction on a related 4H-carbazolone system. wjarr.com In this case, the aminomethylation also occurs at a position activated by a carbonyl group, leading to the formation of a Mannich base with potential applications as a 5-HT3 receptor antagonist. wjarr.com

While direct functionalization of the N-methyl group in this compound is less commonly reported in synthetic literature, metabolic studies have shown that it can be a site for enzymatic modification. For instance, the liver microsomal metabolism of N-methylcarbazole has been observed to yield N-hydroxymethylcarbazole, indicating that the N-methyl group can be oxidized. psu.edu This metabolic transformation suggests that synthetic strategies aimed at the oxidation of the N-methyl group could provide a pathway to N-hydroxymethyl or N-formyl derivatives, which could serve as versatile intermediates for further side-chain elaboration.

The following table summarizes representative examples of Mannich reactions on tetrahydrocarbazole derivatives, highlighting the introduced side-chains and the position of modification.

| Starting Material | Reagents | Position of Modification | Product | Reference |

| 9-Alkyl-1,2,3,4-tetrahydrocarbazole-1-one | Formaldehyde, Secondary Amine Hydrochloride | C-2 | 2-Substituted aminomethyl-9-alkyl-1,2,3,4-tetrahydrocarbazole-1-one | okstate.edu |

| 1,1,2,2,3,3-Hexahydro-9-methyl-4-oxocarbazole | Formaldehyde, Morpholine | C-3 | 1,1,2,2,3-Pentahydro-9-methyl-3-[(morpholinyl-N-)methyl]-4-oxocarbazole | wjarr.com |

Reaction Mechanisms and Chemical Transformations of 1,2,3,4 Tetrahydro N Methylcarbazole

Pathways of Electrophilic Aromatic Substitution on the Carbazole (B46965) Ring

The benzene (B151609) portion of the 1,2,3,4-Tetrahydro-N-methylcarbazole skeleton is activated towards electrophilic aromatic substitution. The nitrogen atom, by resonance, increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activating effect is further enhanced by the electron-donating inductive effect of the N-methyl group and the fused aliphatic ring.

The directing influence of the fused ring system and the nitrogen atom channels electrophiles to specific positions. Theoretical and experimental studies on related carbazole systems show that substitution occurs preferentially at the C-6 and C-8 positions, which are para and ortho, respectively, to the nitrogen atom. The general mechanism involves the attack of an electrophile (E+) on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton restores aromaticity and yields the substituted product.

Key factors influencing the regioselectivity include:

Electronic Effects: The nitrogen lone pair strongly activates the ortho (C-8) and para (C-6) positions through resonance donation.

Steric Hindrance: The fused cyclohexane (B81311) ring can sterically hinder attack at the C-5 position, further favoring substitution at C-6 and C-8.

Common electrophilic substitution reactions for carbazole systems include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, nitration would proceed via the attack of the nitronium ion (NO₂⁺), leading primarily to 6-nitro-1,2,3,4-tetrahydro-N-methylcarbazole.

Oxidative and Reductive Reactivity Profiles, including Aromatization

The tetrahydrocarbazole core is readily susceptible to oxidation, leading to the formation of the corresponding fully aromatic N-methylcarbazole. This dehydrogenation, or aromatization, is a characteristic reaction and can be achieved using a variety of oxidizing agents. The driving force for this reaction is the formation of a stable, extended π-conjugated system.

Several methods have been effectively employed for the aromatization of tetrahydrocarbazoles. A common laboratory method involves heating the compound with a catalyst such as palladium on charcoal (Pd/C) at elevated temperatures. Other effective reagents include chloranil in a high-boiling solvent like xylene, and diethyl azodicarboxylate (DEAD). N-Chlorosuccinimide (NCS) has also been used as a mild oxidant to facilitate functionalization and subsequent aromatization.

Conversely, the carbazole ring system can also undergo reduction under specific conditions. While the aromatic ring is generally stable, catalytic hydrogenation over metal catalysts or electrolytic reduction can reduce the benzene ring, leading to the formation of hexahydro- or, in more exhaustive cases, dodecahydrocarbazole derivatives.

Table 1: Selected Reagents for the Aromatization of Tetrahydrocarbazoles

| Reagent | Conditions | Reference |

|---|---|---|

| Palladium on Charcoal (Pd/C) | High temperature (e.g., 135-285°C) | okstate.edu |

| Chloranil | Reflux in xylene | okstate.edu |

| Diethyl Azodicarboxylate (DEAD) | In a deep eutectic solvent | |

| N-Chlorosuccinimide (NCS) | Mild conditions |

Acid-Catalyzed and Base-Catalyzed Transformations

While the acid-catalyzed Fischer indole (B1671886) synthesis is fundamental to the formation of the tetrahydrocarbazole ring, the formed heterocycle can also undergo subsequent acid-catalyzed transformations. A notable example is the C-H functionalization that proceeds through a hydroperoxide intermediate. nih.gov This process involves an initial photochemical oxidation to form a hydroperoxide at the C-4a position, which is then activated by a Brønsted acid (e.g., trifluoroacetic acid). nih.gov

The proposed mechanism for this acid-catalyzed substitution involves several key steps:

Protonation of the hydroperoxide group by the acid catalyst.

Elimination of hydrogen peroxide to form a stabilized carbocation.

Tautomerization of the intermediate to a more stable carbocation where the charge is delocalized into the indole ring.

Nucleophilic attack on this electrophilic intermediate by a nucleophile, such as an aniline (B41778), to form a new C-N bond and yield the functionalized product. nih.gov

This reaction pathway highlights how acid catalysis can be used to transform the otherwise stable tetrahydrocarbazole ring into a reactive electrophile, enabling the formation of new carbon-heteroatom bonds. nih.gov

In contrast, base-catalyzed transformations of the this compound core are not as widely documented in the reviewed literature. The molecule lacks readily abstractable acidic protons that would typically initiate base-catalyzed reactions, other than potential deprotonation at the benzylic positions under very strong basic conditions.

Photochemical and Thermal Rearrangement Studies

This compound and its derivatives are photochemically active. A significant photochemical transformation is the photosensitized oxidation. nih.gov In the presence of a photosensitizer (e.g., Rose Bengal), visible light, and molecular oxygen, the tetrahydrocarbazole ring can be oxidized to form a 4a-hydroperoxy-1,2,3,4-tetrahydro-N-methylcarbazole intermediate. nih.gov

This reaction proceeds via the generation of singlet oxygen by the excited photosensitizer. The highly reactive singlet oxygen then undergoes an ene-type reaction with the enamine-like double bond within the tetrahydrocarbazole structure to yield the hydroperoxide. This intermediate is often stable enough to be isolated but is typically used in situ for further transformations, such as the acid-catalyzed reactions described in the previous section. nih.gov

Studies on specific thermal rearrangements of the this compound skeleton are limited in the available literature. While thermal conditions are often employed for aromatization (dehydrogenation) at high temperatures, these are typically classified as oxidation reactions rather than molecular rearrangements. okstate.edu The thermal stability of the ring system means that significant structural rearrangements generally require high energy input or specific catalytic pathways that are not commonly reported. The synthesis of tetrahydrocarbazoles can involve thermal cyclization of precursors, but this is a formation reaction, not a rearrangement of the final product. wjarr.comwjarr.com

Interactions with Advanced Reagents and Reaction Selectivity (e.g., Grignard reagents)

The reactivity of the tetrahydrocarbazole system can be further explored using advanced organometallic reagents. The reaction of tetrahydrocarbazole derivatives with Grignard reagents (organomagnesium halides) demonstrates a distinct transformation pathway, particularly when catalyzed by copper salts.

Research on the closely related 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole has shown that its reaction with Grignard reagents in the presence of copper(I) chloride (Cu₂Cl₂) results in the formation of cis-4a,9a-dialkylhexahydrocarbazole derivatives. This transformation is proposed to proceed through a radical mechanism rather than a simple nucleophilic attack. The copper catalyst facilitates the addition of the alkyl group from the Grignard reagent across the enamine-like double bond of the tetrahydrocarbazole core, leading to the formation of a new C-C bond and the saturation of the heterocyclic ring. This reaction showcases a method for the diastereoselective alkylation of the tetrahydrocarbazole skeleton, expanding its synthetic utility.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1,2,3,4-Tetrahydro-N-methylcarbazole in solution. While comprehensive 2D NMR data are not extensively published for this specific molecule, its ¹H and ¹³C NMR spectra can be confidently predicted based on the well-documented spectra of its parent compound, 1,2,3,4-tetrahydrocarbazole (B147488), and related N-substituted derivatives. rsc.orgchemicalbook.comchemicalbook.com

The key structural features to be confirmed by NMR are the saturated four-carbon chain fused to the indole (B1671886) core, the aromatic protons on the benzene (B151609) ring, and the N-methyl group.

Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on analogous structures; solvent reference CDCl₃)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~2.75 (t) | ~23.2 |

| 2 | ~1.90 (m) | ~23.0 |

| 3 | ~1.90 (m) | ~20.8 |

| 4 | ~2.70 (t) | ~22.9 |

| 4a | - | ~109.5 |

| 5 | ~7.45 (d) | ~129.0 |

| 6 | ~7.15 (t) | ~119.0 |

| 7 | ~7.10 (t) | ~121.0 |

| 8 | ~7.05 (d) | ~108.5 |

| 8a | - | ~136.0 |

| 9a | - | ~138.0 |

| N-CH₃ | ~3.70 (s) | ~29.5 |

Multi-dimensional NMR experiments are indispensable for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular skeleton.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for tracing the proton-proton coupling network within the tetrahydro- portion of the molecule. Expected key correlations would include:

H-1 with H-2.

H-2 with H-1 and H-3.

H-3 with H-2 and H-4.

H-4 with H-3. This would confirm the sequential arrangement of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom in the saturated ring (C1 to C4) and the aromatic ring (C5 to C8) by correlating them with their respective, previously assigned protons. The N-methyl protons would show a clear correlation to the N-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the different fragments of the molecule. For this compound, the most informative HMBC correlations would be:

Protons of the N-methyl group correlating to the adjacent quaternary carbon C-9a and the bridgehead carbon C-8a . This is definitive proof of the methyl group's position on the nitrogen atom.

Aliphatic protons at H-1 correlating to C-9a and C-8 .

Aliphatic protons at H-4 correlating to C-4a and C-5 .

Aromatic protons correlating to neighboring and distant carbons within the benzene ring, confirming their relative positions.

Solid-State NMR (ssNMR) is a technique used to analyze the structure and dynamics of molecules in the solid phase. It is most commonly applied to crystalline materials, polymers, and other non-soluble samples where high-resolution solution NMR is not feasible. For a simple, soluble crystalline compound like this compound, ssNMR is not typically employed for routine structural elucidation. Its application would become relevant in specific research contexts, such as studying polymorphism (the existence of different crystal forms), analyzing intermolecular interactions in the crystal lattice, or characterizing the compound when incorporated into a solid matrix. No published solid-state NMR data are available for this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₁₃H₁₅N.

Theoretical Exact Mass Data

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. Typically, the molecular ion (or a protonated version, [M+H]⁺) is selected in the first stage, subjected to fragmentation, and the resulting fragment ions are analyzed in the second stage. This provides detailed information about the molecule's structure.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Description |

| 185 | [M]⁺• | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of the N-methyl radical. This is often a primary fragmentation for N-methyl compounds, leading to a stable carbazolium-type ion. |

| 156 | [M - C₂H₅]⁺ | Loss of an ethyl radical, likely from fragmentation of the saturated ring. |

| 143 | [M - C₃H₆]⁺ | Loss of propene via a retro-Diels-Alder (RDA) type reaction is less likely than with the parent N-H compound but still possible. Alternatively, loss of a propyl radical followed by rearrangement. |

| 130 | [C₉H₈N]⁺ | Further fragmentation and rearrangement of the ring system. |

The fragmentation pattern provides a structural fingerprint, with the initial loss of a methyl group (15 Da) being a strong indicator of the N-methyl structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. The spectra for this compound would be distinguished from its parent compound, 1,2,3,4-tetrahydrocarbazole, primarily by the absence of the N-H stretching vibration and the presence of vibrations associated with the N-CH₃ group. nih.govchemicalbook.comnist.gov

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| ~3050-3000 | Medium | Aromatic C-H Stretch | FT-IR, Raman |

| ~2930-2840 | Strong | Aliphatic C-H Stretch (CH₂ and CH₃) | FT-IR, Raman |

| ~1600, 1490, 1460 | Medium-Strong | Aromatic C=C Ring Stretching | FT-IR, Raman |

| ~1470 | Medium | CH₂ Scissoring | FT-IR |

| ~1340 | Medium | C-N Stretching | FT-IR |

| ~740 | Strong | ortho-disubstituted Benzene C-H Bending (out-of-plane) | FT-IR |

FT-IR Spectroscopy: In an FT-IR spectrum, the prominent peaks would be the aliphatic C-H stretches below 3000 cm⁻¹ and the strong C-H out-of-plane bending band around 740 cm⁻¹, characteristic of the ortho-disubstitution on the benzene ring.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring stretching vibrations would be particularly strong in the Raman spectrum due to the change in polarizability of the π-system. The symmetric aliphatic C-H stretches would also be clearly visible. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is a powerful tool to probe the electronic transitions and excited-state behavior of molecules. For this compound, these techniques reveal how the partial saturation of one carbocyclic ring and N-methylation influence the electronic properties of the carbazole (B46965) chromophore.

The UV-Vis absorption spectrum of tetrahydrocarbazole derivatives is characterized by transitions involving the π-electron system of the indole nucleus. A study on 1,2,3,9-tetrahydro-4H-carbazol-4-one, a related compound, determined its dissociation constant using UV absorption spectrometry, highlighting the utility of this technique in studying the physicochemical properties of this class of compounds. nih.gov The electronic absorption spectra of carbazole-based compounds are typically studied in solvents like ethanol (B145695) or THF. nih.govresearchgate.net For instance, various carbazole-based dyes exhibit absorption bands in the UV and visible regions, which are attributed to intramolecular charge transfer (ICT) transitions. researchgate.net

Table 1: Illustrative Electronic Spectroscopy Data for Related Carbazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Reference |

| Carbazole | THF | ~340-360 | - | researchgate.net |

| Carbazole-based dye (6) | THF | >400 | - | researchgate.net |

| CZ-BTZ | CH3CN:H2O | 350 | 535 | researchgate.net |

| TTM-1TPE-2Cz | Cyclohexane (B81311) | 350, 375 | ~655 (in PMMA) | nih.gov |

This table provides representative data for related carbazole compounds to illustrate typical spectral ranges, as specific data for this compound was not found in the searched literature.

X-ray Crystallography and Diffraction Techniques for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and conformation, which are crucial for understanding the molecule's reactivity and interactions.

Single-crystal X-ray diffraction analysis offers an atomic-resolution view of the molecular structure. While a specific crystal structure for this compound was not found in the provided search results, the crystal structure of the parent compound, 1,2,3,4-Tetrahydrocarbazole , has been determined and provides a very close model. nih.gov The crystallographic data for this parent compound is available through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 712527. nih.gov

Analysis of related carbazole derivatives, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, demonstrates the power of this technique in confirming molecular structures, with detailed information on crystal systems, space groups, and unit cell parameters being reported. mdpi.com For these types of compounds, crystals suitable for X-ray diffraction are often obtained by methods like slow evaporation from a suitable solvent. mdpi.com

Table 2: Crystallographic Data for the Parent Compound 1,2,3,4-Tetrahydrocarbazole

| Parameter | Value | Reference |

| CCDC Number | 712527 | nih.gov |

| Chemical Formula | C₁₂H₁₃N | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 6.1067 | nih.gov |

| b (Å) | 7.9488 | nih.gov |

| c (Å) | 19.4512 | nih.gov |

| V (ų) | 944.18 | nih.gov |

| Z | 4 | nih.gov |

This data is for the parent compound, 1,2,3,4-Tetrahydrocarbazole, as a proxy for the N-methyl derivative.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline solids, and it is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, which is of great importance in materials science and pharmaceuticals.

While specific polymorphism studies on this compound were not identified in the search results, PXRD has been employed in the study of other carbazole derivatives. For example, PXRD was used to characterize novel Pd(II), Cu(II), and Cu(I) complexes, where the diffraction patterns were recorded over a 2θ range of 5°–80°. nih.gov This demonstrates the applicability of the technique to related molecular systems. The PXRD patterns provide a "fingerprint" of the crystalline phase, with the peak positions (2θ) and intensities being characteristic of a particular crystal structure. nih.gov

Computational Chemistry and Theoretical Studies on 1,2,3,4 Tetrahydro N Methylcarbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, including geometry, electronic distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that helps in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO corresponds to the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small gap indicates a "soft" molecule that is more reactive and easily polarizable. mdpi.comresearchgate.net

For 1,2,3,4-Tetrahydro-N-methylcarbazole, a HOMO-LUMO analysis would reveal its electron-donating and accepting capabilities, providing insight into its potential behavior in chemical reactions, particularly in areas like charge transfer interactions. nih.gov

| Parameter | Description | Typical Units |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | eV |

| Ionization Potential (I) | Approximated as -EHOMO | eV |

| Electron Affinity (A) | Approximated as -ELUMO | eV |

| Chemical Hardness (η) | Calculated as (I - A) / 2 | eV |

| Chemical Softness (S) | Calculated as 1 / (2η) | eV-1 |

DFT calculations are highly effective for modeling chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, and products.

Characterizing Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT is used to determine the geometry and energy of these transient structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

For this compound, this modeling could be applied to understand its synthesis, such as in the Fischer indole (B1671886) synthesis, or to predict its reactivity and degradation pathways under various conditions.

DFT methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is useful for assigning experimental peaks and confirming molecular structures.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum.

IR (Infrared): DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an IR spectrum. The theoretical spectrum helps in assigning specific vibrational modes (e.g., stretching, bending) to the observed experimental peaks.

Predicting these spectra for this compound would aid in its unambiguous identification and structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. pensoft.net By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions.

Conformational Analysis: Molecules are not static; they are flexible and can adopt various shapes or conformations. MD simulations can explore the potential energy surface of a molecule like this compound to identify its most stable conformations and the energy barriers between them.

Intermolecular Interactions: MD can simulate how a molecule interacts with other molecules, such as solvents or biological macromolecules. This is crucial for understanding its behavior in solution and its potential to bind to biological targets like proteins or enzymes. Parameters like binding free energy can be calculated to quantify the strength of these interactions.

Quantum Chemical Topology and Electron Density Analysis

Quantum Chemical Topology (QCT) analyzes the scalar fields derived from quantum mechanics, most notably the electron density. The Quantum Theory of Atoms in Molecules (QTAIM) is a key component of QCT. This analysis provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions. For this compound, this analysis would offer a detailed picture of its bonding and electronic distribution.

QSAR/QSPR Modeling (Theoretical Foundations) and Prediction of Biological/Chemical Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively.

The theoretical foundation of QSAR/QSPR involves:

Descriptor Calculation: Quantifying various aspects of a molecule's structure using numerical values called descriptors. These can be electronic (e.g., from DFT), topological, or constitutional.

Model Development: Using statistical techniques like multiple linear regression or machine learning to build a mathematical equation that relates the descriptors to the observed activity or property.

Model Validation: Rigorously testing the model's predictive power using internal and external datasets.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are cornerstones of modern computer-aided drug discovery (CADD). nih.gov These methodologies employ computational techniques to screen vast libraries of chemical compounds against a specific biological target, identifying those most likely to exhibit a desired biological activity. nih.gov For the 1,2,3,4-tetrahydrocarbazole (B147488) scaffold, these approaches have been pivotal in exploring its therapeutic potential across various disease areas by designing novel derivatives and predicting their interactions with key proteins.

The process often begins with either a structure-based or ligand-based approach. mdpi.comnih.gov In structure-based design, the three-dimensional structure of a target protein is used to guide the design of complementary ligands. nih.gov Molecular docking is a primary technique in this approach, simulating the binding of a ligand into the active site of a protein to predict its binding affinity and orientation. nih.gov Ligand-based methods are used when the 3D structure of the target is unknown, relying on the chemical features of known active molecules to build a pharmacophore model. mdpi.comnih.gov A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.govnih.gov

Molecular Docking Studies

Molecular docking has been extensively applied to derivatives of the 1,2,3,4-tetrahydrocarbazole core to identify promising inhibitors for various enzymes.

One study focused on newly synthesized N-substituted tetrahydrocarbazole derivatives as potential antimicrobial agents by targeting the GlcN-6-P synthase enzyme (PDB ID: 1XFF). researchgate.netresearchgate.net The in silico molecular docking results revealed that the designed derivatives had significant binding energies and a strong affinity for the active pocket of the enzyme, suggesting they could act as effective inhibitors. researchgate.netresearchgate.net

In another research effort, a series of novel 1,2,3-triazole-based carbazole (B46965) derivatives were designed and subjected to molecular docking studies against two different targets: caspase-3 and 17-beta-hydroxy steroid dehydrogenase. nih.govrsc.org The results indicated that the designed structures fit well into the active sites of these target molecules, supporting their potential as anticancer and antioxidant agents. nih.govrsc.org

Furthermore, the 1,2,3,4-tetrahydro-9H-carbazole scaffold was utilized to design potent and highly selective inhibitors of butyrylcholinesterase (BChE), a key therapeutic target for Alzheimer's disease. nih.gov Computational analysis confirmed that the designed compounds adhered to Lipinski's rule of five, a guideline used to evaluate the druglikeness of a chemical compound. nih.gov The most potent compound from this series, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride, demonstrated significant anti-BChE activity with an IC₅₀ value of 0.11 μM. nih.gov

The table below summarizes key findings from representative molecular docking studies involving the 1,2,3,4-tetrahydrocarbazole scaffold.

| Derivative Class | Target Enzyme | PDB ID | Key Computational Findings | Potential Application |

| N-Substituted Tetrahydrocarbazoles | GlcN-6-P synthase | 1XFF | Significant binding energies and good affinity with the active site. researchgate.netresearchgate.net | Antimicrobial |

| 1,2,3-Triazole-based Carbazoles | Caspase-3 | Not Specified | Structures fit well into the active site pocket of the target molecule. nih.govrsc.org | Anticancer |

| 1,2,3-Triazole-based Carbazoles | 17-beta-hydroxy steroid dehydrogenase | Not Specified | Structures fit well into the active site pocket of the target molecule. nih.govrsc.org | Antioxidant |

| 1,2,3,4-Tetrahydro-9H-carbazole derivatives | Butyrylcholinesterase (BChE) | Not Specified | Adherence to Lipinski's rule; potent anti-BChE activity predicted. nih.gov | Alzheimer's Disease |

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is crucial for identifying novel molecular scaffolds that have not been previously associated with a particular biological target, a strategy known as scaffold hopping. nih.gov The 1,2,3,4-tetrahydrocarbazole structure itself serves as a privileged scaffold. Its rigid, tricyclic system containing an indole nucleus provides a specific three-dimensional arrangement of atoms that can be functionalized to interact with various biological targets. nih.gov

In the design of novel ligands, the tetrahydrocarbazole core often constitutes the primary pharmacophoric unit. For instance, in the development of antimicrobial agents, the design strategy involved attaching substituted aromatic acid chlorides to the nitrogen of the tetrahydrocarbazole intermediate. researchgate.net Similarly, in the creation of potential anticancer agents, a pharmacophoric triazole moiety was incorporated into the tetrahydrocarbazole frame via N-alkylation, aiming to combine the biological activities of both heterocyclic systems in a single molecule. nih.govrsc.org These rational design approaches, guided by an understanding of key pharmacophoric features, leverage the tetrahydrocarbazole skeleton to create focused libraries of compounds for virtual and subsequent experimental screening.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme Binding and Inhibition Kinetics (Molecular Mechanism)

The interaction of small molecules with enzymes is a cornerstone of pharmacology. For the tetrahydrocarbazole class of compounds, enzyme inhibition is a well-documented mechanism of action.

Research has identified several enzymes that are potently inhibited by tetrahydrocarbazole derivatives. While specific profiling for 1,2,3,4-Tetrahydro-N-methylcarbazole is not extensively available, the activities of related compounds suggest potential targets.

A notable class of enzymes inhibited by tetrahydrocarbazoles are P-type ATPases . A study identified a series of tetrahydrocarbazoles as novel inhibitors of these enzymes, which are crucial for maintaining ion gradients across cell membranes. nih.gov These compounds were found to inhibit the fungal H+-ATPase, leading to depolarization of the fungal plasma membrane and broad-spectrum antifungal activity. nih.gov Comparative studies also showed that many tetrahydrocarbazoles inhibit mammalian Ca2+-ATPase (SERCA) and Na+,K+-ATPase, in some cases with even higher potency than against the fungal target. nih.gov

Another significant enzyme target for this scaffold is steroid sulfatase . This enzyme is involved in the production of endogenous estrogens, which can stimulate the growth of hormone-dependent tumors. longdom.org Sulfonamide derivatives of 1,2,3,4-tetrahydrocarbazole (B147488) have been synthesized and shown to be potent inhibitors of steroid sulfatase. longdom.org For instance, N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-7-sulfonamide and N-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-carbazole-7-sulfonamide exhibited IC50 values comparable to the standard drug Irosustat. longdom.org

Molecular docking studies on other tetrahydrocarbazole derivatives have suggested potential inhibition of GlcN-6-P synthase , an enzyme involved in amino sugar metabolism. researchgate.net

Table 1: Enzyme Inhibition Profile of Selected Tetrahydrocarbazole Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Observed Effect | IC50/Ki Value | Reference |

| Tetrahydrocarbazoles | Fungal H+-ATPase, SERCA, Na+,K+-ATPase | Inhibition of ATP hydrolysis, membrane depolarization | Not specified | nih.gov |

| N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-7-sulfonamide | Steroid Sulfatase | Inhibition | 0.485 ± 0.019 µM | longdom.org |

| N-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-carbazole-7-sulfonamide | Steroid Sulfatase | Inhibition | 0.512 ± 0.010 µM | longdom.org |

| Substituted Tetrahydrocarbazoles | GlcN-6-P synthase | Predicted Inhibition (in silico) | Not applicable | researchgate.net |

The mechanism of enzyme inhibition can occur through binding at the active site (competitive inhibition) or at a secondary, allosteric site (non-competitive or uncompetitive inhibition). libretexts.orgkhanacademy.org For tetrahydrocarbazole derivatives, both modes of interaction are plausible depending on the enzyme and the specific substitutions on the carbazole (B46965) core.

Crystallographic studies of a tetrahydrocarbazole derivative in complex with SERCA, a P-type ATPase, revealed that the compound binds to a region above the ion inlet channel of the ATPase. nih.gov This suggests a potential allosteric mechanism where the inhibitor does not directly compete with the ATP substrate but rather modulates the enzyme's conformational changes necessary for its catalytic cycle. A homology model of the Candida albicans H+-ATPase indicated that the compounds could bind to a similar pocket. nih.gov

In the context of competitive inhibition, molecular docking studies of tetrahydrocarbazole derivatives against GlcN-6-P synthase have shown interactions within the active site. researchgate.net These in silico models predict that the tetrahydrocarbazole scaffold can form favorable interactions with key amino acid residues in the enzyme's binding pocket. researchgate.net Similarly, for steroid sulfatase inhibitors, the sulfonamide group on the tetrahydrocarbazole was designed to mimic the sulfamoyl moiety of the known inhibitor Irosustat, suggesting a competitive binding mode within the active site. longdom.org

Positive allosteric modulators (PAMs) represent another facet of enzyme interaction, where a compound enhances rather than inhibits enzyme activity. While there is no direct evidence of this compound acting as a PAM, the study of NMDAR PAMs with different core structures demonstrates that small molecules can stabilize an active conformation of a receptor-enzyme complex, a mechanism that could be explored for tetrahydrocarbazole derivatives in the future. nih.gov

Receptor Ligand Binding Studies at a Molecular Level

The tetrahydrocarbazole scaffold is also present in molecules that target various receptors, indicating its versatility as a pharmacophore.

GPCRs are a large family of transmembrane receptors that are common drug targets. nih.gov The structural similarity of this compound to known serotonergic agents suggests potential interactions with serotonin (B10506) (5-HT) receptors.

An investigation into conformationally-constrained analogues of a known 5-HT6 antagonist led to the discovery of N(9)-arylsulfonyl-9H-1,2,3,4-tetrahydrocarbazoles as a new class of 5-HT6 receptor ligands. nih.gov Notably, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole was found to bind with high affinity (Ki = 29 nM) and acted as a 5-HT6 antagonist. nih.gov This finding strongly suggests that the tetrahydrocarbazole core, with appropriate substitution at the N9 position, is well-suited for binding to the 5-HT6 receptor. The N-methyl group in this compound could similarly play a role in receptor recognition and binding, although specific studies are needed to confirm this.

Molecular docking studies on other tetrahydrocarbazole derivatives have explored their potential binding to the kappa opioid receptor, another type of GPCR. iajesm.com These studies showed favorable interactions with amino acids in the receptor's binding pocket, primarily through hydrogen bonding and hydrophobic interactions. iajesm.com

Table 2: GPCR Binding Affinity of a Representative Tetrahydrocarbazole Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | Human 5-HT6 | 29 nM | Antagonist (pA2=7.0) | nih.gov |

Nuclear receptors are ligand-inducible transcription factors that regulate a wide array of physiological processes. nih.govresearchgate.net Their modulation by small molecules can have profound effects on gene expression. mdpi.com While direct evidence of this compound as a nuclear receptor modulator is lacking, the general structural characteristics of some nuclear receptor ligands overlap with the features of the tetrahydrocarbazole scaffold.

Nuclear receptors possess a ligand-binding domain (LBD) which often accommodates hydrophobic molecules. nih.gov The lipophilic nature of the tetrahydrocarbazole core could potentially allow it to interact with the LBD of various nuclear receptors. For a molecule to be an effective modulator, it typically needs to induce or prevent specific conformational changes in the receptor, particularly in the activation function-2 (AF-2) helix, which in turn affects the recruitment of coactivator or corepressor proteins. researchgate.netresearchgate.net Future screening of this compound against a panel of nuclear receptors could reveal such activities.

Protein-Ligand Interaction Profiling using Biophysical Techniques

A definitive understanding of how this compound interacts with its biological targets requires the use of biophysical techniques. These methods provide detailed information on binding affinity, thermodynamics, and the specific atomic-level contacts between the ligand and the protein.

Commonly used techniques include:

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the ligand bound to its protein target, revealing the precise binding mode and the key interactions involved. For example, crystallography was instrumental in identifying the binding site of a tetrahydrocarbazole inhibitor on the SERCA enzyme. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on which parts of the ligand and the protein are in close contact. It can also reveal dynamic changes in the protein upon ligand binding. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates), from which the binding affinity can be calculated.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamics of molecular interactions. upm.esharvard.edu It measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive thermodynamic profile of the interaction from a single experiment. upm.es The key parameters obtained are the binding affinity (K_A), binding stoichiometry (n), and the enthalpy of binding (ΔH). harvard.edu From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the forces driving the binding event. harvard.edu

The technique is considered a "gold standard" because it is performed with the components free in solution, without the need for labels or immobilization, which can sometimes interfere with the interaction. nih.gov Experimental design is crucial, with the "c-value" (a product of the cell concentration and the binding constant) determining the quality and interpretability of the binding isotherm. harvard.edu

While ITC is an ideal technique for characterizing the binding of small molecules like this compound to target proteins, a review of the available literature indicates a lack of specific published studies applying this method to this particular compound or its close derivatives. The application of ITC would be invaluable in determining the precise energetic contributions to its binding with any identified protein targets.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another label-free biophysical technique used extensively in drug discovery for real-time analysis of molecular interactions. nih.govresearchgate.net SPR detects changes in the refractive index at the surface of a sensor chip where one binding partner (the "ligand," often a protein) is immobilized. nih.govresearchgate.net An analyte (e.g., a small molecule like this compound) is flowed over the surface, and its binding to the immobilized ligand is detected as a change in the resonance signal.

This method provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (K_D) can be calculated. researchgate.net The high sensitivity, low sample consumption, and potential for high-throughput screening make SPR a valuable tool for screening compound libraries, characterizing hit compounds, and conducting lead optimization. nih.govnih.gov

Although SPR is well-suited for studying the binding kinetics of small molecules and has been successfully used for other indole-based compounds, there is a scarcity of published research specifically detailing the use of SPR to analyze the binding interactions of this compound.

Molecular Docking and Dynamics for Binding Mode Elucidation

Computational methods such as molecular docking and molecular dynamics (MD) simulations are critical for predicting and understanding how a ligand binds to its receptor. These in silico techniques are frequently applied to tetrahydrocarbazole derivatives to elucidate binding modes and guide the synthesis of more potent analogues.

Molecular Docking is used to predict the preferred orientation of a ligand within the binding site of a target protein. The process involves sampling various conformations of the ligand and scoring them based on their steric and energetic complementarity to the receptor. jksus.org Studies on N-substituted tetrahydrocarbazole derivatives have used molecular docking to investigate their potential as inhibitors of the GlcN-6-P synthase enzyme. researchgate.netbookpi.org These analyses predict that the derivatives have a strong affinity for the active site. researchgate.netbookpi.org Similarly, docking studies of tetrahydrocarbazole-tethered triazoles against human telomerase reverse transcriptase (hTERT) have been performed, with one potent compound (5g) showing a favorable binding energy of -6.74 kcal/mol. mdpi.com These computational results suggest that the tetrahydrocarbazole scaffold can be a key structural element for effective binding. mdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. frontiersin.org Starting from a docked pose, an MD simulation can assess the stability of the complex by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov This technique has been applied to tetrahydrocarbazole derivatives designed as hypoglycemic agents to confirm their binding mode and stability within the target protein's binding site. nih.gov MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, confirming the stability of the docked conformation and providing a more realistic model of the binding event. frontiersin.orgnih.gov

| Ligand Class | Target Protein | Key Findings / Interactions | Reference |

|---|---|---|---|

| N-Substituted Tetrahydrocarbazole Derivatives | GlcN-6-P synthase (1XFF) | Significant binding energies and good affinity with the active pocket. | researchgate.netbookpi.org |

| Tetrahydrocarbazole-Triazole Derivative (5g) | Human Telomerase Reverse Transcriptase (hTERT) | Favorable binding energy of -6.74 kcal/mol predicted. | mdpi.com |

| 4-Alkoxy-Cinnamic Analogues | Mycobacterium tuberculosis DNA gyrase | Binding affinities ranged from -6.4 to -10.4 kcal/mol, involving H-bonds and hydrophobic interactions. | jksus.org |

| Aza-tetrahydrocarbazole Derivative (12b) | AMPK | MD simulations used to confirm the binding mode and stability. | nih.gov |

Nucleic Acid Interactions (DNA/RNA) and Intercalation Mechanisms

The planar nature of the carbazole ring system makes it a privileged scaffold for interacting with nucleic acids. Derivatives of tetrahydrocarbazole have been investigated for their ability to bind to both RNA and DNA through various mechanisms, including intercalation.

Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole can act as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B enzyme, which is an RNA-dependent RNA polymerase. nih.govscilit.com This inhibitory activity highlights a direct interaction between the tetrahydrocarbazole scaffold and a key component of viral RNA replication machinery. nih.gov